Propiverine N-oxide

描述

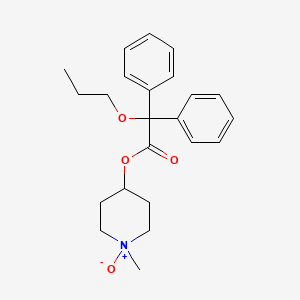

Structure

3D Structure

属性

IUPAC Name |

(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21/h4-13,21H,3,14-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEROFWFVDOVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20911982 | |

| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111071-96-6 | |

| Record name | Propiverine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111071966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vivo Metabolism of Propiverine to its N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propiverine, an anticholinergic and calcium-modulating agent, is extensively used in the management of overactive bladder. A critical aspect of its pharmacology is its substantial first-pass metabolism following oral administration, leading to the formation of several metabolites. Among these, the N-oxide derivatives are of significant interest due to their pharmacological activity and high concentrations in systemic circulation and the target organ, the bladder. This technical guide provides a comprehensive overview of the in vivo metabolism of propiverine with a specific focus on its conversion to propiverine N-oxide. It consolidates quantitative data, details experimental methodologies, and presents visual representations of the metabolic pathways and experimental workflows to serve as a resource for researchers in pharmacology and drug development.

Introduction

Propiverine undergoes extensive biotransformation in the liver, with N-oxidation of the tertiary nitrogen in the piperidinyl moiety being a primary metabolic route.[1] This process results in the formation of pharmacologically active metabolites, including 1-methyl-4-piperidyl diphenylpropoxyacetate N-oxide, commonly referred to as this compound (M-5 or P-4(N→O)).[2][3] Studies have shown that these N-oxide metabolites contribute significantly to the therapeutic effects and potentially the side-effect profile of propiverine.[2][4] Understanding the dynamics of this metabolic conversion is crucial for a complete comprehension of propiverine's mechanism of action, pharmacokinetics, and clinical efficacy.

Quantitative Analysis of Propiverine N-Oxidation

The N-oxidation of propiverine is a major metabolic pathway, with this compound being a principal metabolite found in both plasma and urine.

Plasma Concentrations of Propiverine and this compound

Following oral administration, propiverine is rapidly absorbed and extensively metabolized, leading to higher plasma concentrations of its N-oxide metabolite compared to the parent drug.

Table 1: Plasma Pharmacokinetic Parameters of Propiverine and this compound in Humans (Multiple Dosing)

| Analyte | Cmax (ng/mL) (median; range) | Molar Concentration (μM) (median; range) |

| Propiverine | 155 (96–240) | 0.38 (0.24–0.59) |

| This compound (M-5) | 645 (385–955) | 1.68 (1.00–2.49) |

| Data from a study with multiple dosing of propiverine after 5 days of treatment. |

Urinary Excretion of Propiverine and its Metabolites

A significant portion of an orally administered dose of propiverine is excreted in the urine as its N-oxide metabolite.

Table 2: Urinary Recovery of Propiverine and its Metabolites in Humans (24 hours after oral application)

| Compound | % of Original Dose Recovered in Urine |

| Propiverine | 2–3% |

| This compound (M-5) | 20% |

| Metabolite M-6 | 5% |

| Metabolite M-14 | 1% |

In a study involving healthy volunteers who received a single oral dose of 15 mg of 14C-labeled propiverine, it was found that N-oxides accounted for 40 to 50% of the radioactivity in the urine, with this compound alone constituting 20 to 25%.

Enzymatic Pathways of Propiverine N-Oxidation

The biotransformation of propiverine to its N-oxide is primarily mediated by two key enzyme systems in the liver and intestine.

The main metabolic pathway for propiverine involves the oxidation of the piperidyl-N. This reaction is catalyzed by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenases (FMO), specifically FMO1 and FMO3.

Experimental Protocols

This section outlines a representative methodology for an in vivo study designed to investigate the metabolism of propiverine to its N-oxide in a rat model. This protocol is a composite based on common practices described in the literature.

Animal Model and Husbandry

-

Species: Male Wistar or Sprague-Dawley rats.

-

Weight: 200-250 g.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Housing: During the study, animals are housed individually in metabolic cages to allow for the separate collection of urine and feces.

Dosing

-

Formulation: Propiverine hydrochloride is dissolved in a suitable vehicle, such as sterile water or saline.

-

Administration: A single dose (e.g., 10-50 mg/kg) is administered via oral gavage. For intravenous administration, the drug is infused via a cannulated vein.

Sample Collection

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular vein or another appropriate site.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Urine Collection:

-

Urine is collected over a 24-hour period in containers placed in the metabolic cages.

-

The volume of urine is recorded, and aliquots are stored at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis

-

Plasma Samples:

-

To 100 µL of plasma, add an internal standard solution.

-

Precipitate proteins by adding a threefold volume of acetonitrile.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Urine Samples:

-

Thaw urine samples and centrifuge to remove any particulate matter.

-

Dilute an aliquot of the urine with the mobile phase.

-

Add an internal standard.

-

The diluted sample can be directly injected into the LC-MS/MS system.

-

LC-MS/MS Quantification of Propiverine and this compound

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: A C8 or C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for propiverine, this compound, and the internal standard.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of propiverine metabolism.

Conclusion

The N-oxidation of propiverine is a pivotal metabolic pathway that significantly influences its pharmacokinetic and pharmacodynamic profile. The resulting major metabolite, this compound, is present in higher concentrations than the parent drug and exhibits pharmacological activity, contributing to the overall clinical effects of propiverine. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and professionals involved in the study and development of drugs that undergo similar metabolic transformations. Further research into the specific roles of CYP3A4 and FMO isoforms in propiverine N-oxidation could provide deeper insights into potential drug-drug interactions and inter-individual variability in patient response.

References

- 1. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the metabolic pattern of propiverine in urine after single administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Pharmacokinetic Studies of Propiverine Hydrochloride [research.amanote.com]

- 4. researchgate.net [researchgate.net]

Pharmacokinetics of Propiverine N-oxide in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine is an anticholinergic and calcium-antagonistic agent primarily used for the treatment of overactive bladder. Its therapeutic effects are attributed to both the parent drug and its active metabolites. A principal metabolic pathway for propiverine is N-oxidation, leading to the formation of propiverine N-oxide. Understanding the pharmacokinetic profile of this major metabolite is crucial for a comprehensive assessment of the drug's overall activity, efficacy, and safety profile. This technical guide provides an in-depth overview of the available knowledge on the pharmacokinetics of this compound in various animal models, details common experimental protocols, and visualizes key metabolic and experimental processes.

Metabolic Pathway of Propiverine

Propiverine undergoes extensive metabolism in the liver. The primary biotransformation is the oxidation of the piperidyl nitrogen atom, catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, to form the active metabolite, this compound. Further metabolism can occur, leading to a variety of other phase I and phase II metabolites. In rats, besides the N-oxide, other identified metabolites include products of ester cleavage and oxidation on the propyl side chain. A simplified representation of the primary metabolic pathway is illustrated below.

Pharmacokinetic Data in Animal Models

Detailed quantitative pharmacokinetic data for this compound in animal models is limited in the publicly available scientific literature. While several studies have investigated the pharmacodynamics and metabolism of propiverine, comprehensive characterization of the absorption, distribution, metabolism, and excretion (ADME) of the N-oxide metabolite with specific parameters such as Cmax, Tmax, AUC, and half-life remains an area with sparse data.

One study in mice demonstrated a dose-dependent increase in the plasma concentration of an N-oxide metabolite following oral administration of propiverine, indicating that it is a significant circulating metabolite.[1] Another study involving the intravenous administration of this compound to mini pigs focused on its pharmacological effects on bladder contraction and salivation rather than detailing its pharmacokinetic profile.[2][3]

Due to the lack of specific quantitative data from these and other reviewed studies, a comparative table of pharmacokinetic parameters for this compound across different animal models cannot be constructed at this time. Further dedicated pharmacokinetic studies in species such as rats and dogs are required to fully elucidate the profile of this major metabolite.

Experimental Protocols

The following section outlines a typical experimental design for a pharmacokinetic study of propiverine and its N-oxide metabolite in a rat model. This protocol is a composite based on standard methodologies in the field.

Objective: To determine the pharmacokinetic profile of propiverine and this compound following oral administration of propiverine hydrochloride to rats.

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Male and/or female

-

Weight: 200-250 g

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. Animals are typically fasted overnight before dosing.

2. Drug Administration:

-

Drug: Propiverine hydrochloride

-

Formulation: Dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Dose: A range of doses can be used, for example, 10 mg/kg.

-

Route of Administration: Oral gavage (p.o.).

3. Sample Collection:

-

Matrix: Blood

-

Collection Time Points: Blood samples (approximately 0.25 mL) are collected via a cannulated vessel (e.g., jugular vein) or from the tail vein at pre-dose (0 h) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the simultaneous quantification of propiverine and this compound in plasma samples.

-

Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of propiverine and this compound.

5. Pharmacokinetic Analysis:

-

The plasma concentration-time data for both propiverine and this compound are analyzed using non-compartmental or compartmental pharmacokinetic models.

-

Key parameters to be calculated include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

The logical flow of such an experiment is depicted in the following diagram.

Conclusion

This compound is a principal and pharmacologically active metabolite of propiverine. While its formation and activity have been noted in several animal species, there is a conspicuous absence of detailed, publicly available quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this metabolite in animal models. The experimental protocols and methodologies for conducting such studies are well-established. Future research focusing on the specific pharmacokinetic properties of this compound in preclinical species such as rats and dogs is warranted to better understand its contribution to the overall clinical profile of propiverine and to aid in interspecies scaling and prediction of human pharmacokinetics.

References

Propiverine N-oxide: A Technical Guide on Muscarinic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiverine, an anticholinergic agent utilized in the management of overactive bladder (OAB), undergoes extensive metabolism to several active metabolites, including propiverine N-oxide. This technical guide provides an in-depth analysis of the muscarinic receptor binding affinity of this compound, a crucial factor in understanding its pharmacological profile and contribution to the therapeutic effects and potential side effects of its parent compound. This document summarizes the available quantitative binding data, details the experimental methodologies for its determination, and illustrates the relevant biological pathways.

Introduction

Propiverine exerts its therapeutic effect primarily through the competitive antagonism of acetylcholine at muscarinic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity. Following oral administration, propiverine is subject to significant first-pass metabolism, resulting in the formation of several metabolites, with this compound (also referred to in literature as M-5, P-4(N→O), or DPr-P-4(N-->O)) being a notable active metabolite. Understanding the interaction of this N-oxide metabolite with the five human muscarinic receptor subtypes (M1-M5) is essential for a comprehensive understanding of the drug's overall mechanism of action and selectivity profile.

Propiverine Metabolism

Propiverine is metabolized in the liver, primarily through oxidation of the piperidyl-N, to form this compound. This metabolic conversion is a key step in the drug's biotransformation.

Muscarinic Receptor Binding Affinity

The binding affinity of this compound to muscarinic receptors has been characterized using in vitro competitive radioligand binding assays. These studies are critical for determining the potency and selectivity of the metabolite for the different receptor subtypes.

Quantitative Data

One study established the following rank order of binding affinity for several propiverine metabolites at human M1-M5 receptors: M-6 > propiverine > M-14 > M-5 (this compound). This indicates that the N-oxidation of propiverine results in a lower binding affinity for muscarinic receptors compared to the parent compound[1].

Another key finding is the selectivity of this compound for the M3 subtype over the M2 subtype. Research has shown that propiverine and its N-oxide metabolite, DPr-P-4(N-->O), exhibit a higher affinity for the M3 receptor subtype compared to the M2 subtype. This is a significant characteristic, as the M3 receptor is the primary mediator of detrusor muscle contraction.

Table 1: Summary of this compound Muscarinic Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity | Reference |

| This compound (DPr-P-4(N-->O)) | M2 | Higher Ki (Lower Affinity) | M3 > M2 | |

| This compound (DPr-P-4(N-->O)) | M3 | Lower Ki (Higher Affinity) | M3 > M2 | |

| This compound (M-5) | M1-M5 | Lower affinity than propiverine | - | [1] |

Note: Specific Ki values for each subtype are not consistently reported across the literature.

Experimental Protocols

The determination of muscarinic receptor binding affinity for this compound typically involves a competitive radioligand binding assay. Below is a detailed methodology based on published studies.

Radioligand Binding Assay

This in vitro assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for human muscarinic receptor subtypes M1, M2, M3, M4, and M5.

Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic receptor antagonist.

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Test Compound: this compound.

-

Reference Compound: A known muscarinic antagonist (e.g., atropine).

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize CHO-K1 cells expressing the specific muscarinic receptor subtype and isolate the cell membranes through centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]NMS, and a range of concentrations of this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]NMS binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. The five subtypes are broadly categorized into two main signaling pathways based on the G protein they couple with.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as opening potassium channels.

Conclusion

This compound, a primary metabolite of propiverine, demonstrates antagonist activity at human muscarinic receptors. The available data indicates that it possesses a lower binding affinity than its parent compound and exhibits a degree of selectivity for the M3 receptor subtype over the M2 subtype. This pharmacological profile suggests that this compound likely contributes to the overall therapeutic effect of propiverine in the treatment of overactive bladder. Further research to fully quantify the binding affinities of this compound across all five muscarinic receptor subtypes would provide a more complete understanding of its role in the clinical setting. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug development.

References

Propiverine N-oxide: A Deep Dive into Bladder Selectivity and Distribution

An In-depth Technical Guide for Researchers and Drug Development Professionals

Propiverine, a well-established antimuscarinic agent with a mixed mode of action, is a cornerstone in the management of overactive bladder (OAB).[1][2][3] Its therapeutic efficacy is attributed not only to the parent compound but also significantly to its active metabolites, particularly propiverine N-oxide. This technical guide provides a comprehensive analysis of the bladder selectivity and tissue distribution of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The unique pharmacological profile of this metabolite, characterized by both anticholinergic and calcium antagonistic effects, contributes to the overall clinical effectiveness and tolerability of propiverine.[4][5]

Executive Summary

Propiverine undergoes extensive first-pass metabolism, leading to the formation of several active metabolites, with this compound (referred to as M-5 or P-4(N→O) in various studies) being a major circulating and pharmacologically active entity. This guide synthesizes available data to demonstrate that propiverine and its N-oxide metabolite exhibit a degree of bladder selectivity. This selectivity is a result of a combination of factors including targeted distribution to the bladder, high-affinity binding to bladder muscarinic receptors, and a dual mechanism of action involving both muscarinic receptor antagonism and L-type calcium channel blockade. Quantitative data on receptor binding affinities, tissue concentrations, and pharmacokinetics are presented, alongside detailed experimental protocols to aid in the design and interpretation of future research.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from various preclinical and clinical studies, providing a comparative overview of the binding affinities and distribution of propiverine and its N-oxide metabolite.

Table 1: Muscarinic Receptor Binding Affinities (Ki values in nM)

| Compound | Human Bladder | Human Parotid Gland | Rat Bladder | M2 Receptor Subtype (Human) | M3 Receptor Subtype (Human) |

| Propiverine | 2.8 ± 0.5 | 0.28 ± 0.04 | 3.4 ± 0.3 | 4.9 ± 0.8 | 2.2 ± 0.3 |

| DPr-P-4(N→O) (N-oxide metabolite) | 3.7 ± 0.6 | 6.4 ± 1.2 | - | 18 ± 3 | 8.2 ± 1.5 |

| Oxybutynin | 1.1 ± 0.1 | 0.11 ± 0.01 | 1.2 ± 0.1 | 11 ± 2 | 0.5 ± 0.1 |

| Tolterodine | 1.9 ± 0.2 | 2.7 ± 0.3 | - | 1.4 ± 0.2 | 2.9 ± 0.5 |

| 5-HM (Tolterodine metabolite) | 1.6 ± 0.2 | 2.2 ± 0.3 | - | 1.1 ± 0.2 | 2.3 ± 0.4 |

Data compiled from Maruyama et al. (2006). DPr-P-4(N→O) is a specific N-oxide metabolite.

Table 2: L-Type Calcium Channel Antagonist Receptor Binding Affinities in Rat Tissues (Ki values in nM)

| Compound | Bladder ((+)-[3H]PN 200-110 binding) | Cerebral Cortex ((+)-[3H]PN 200-110 binding) | Cerebral Cortex ([3H]diltiazem binding) | Cerebral Cortex ([3H]verapamil binding) |

| Propiverine | 180 ± 20 | 230 ± 30 | 89 ± 11 | 150 ± 20 |

| P-4(N→O) (N-oxide metabolite) | 480 ± 60 | 520 ± 70 | 210 ± 30 | 350 ± 50 |

*Data compiled from Uchida et al. (2007). P < 0.05 compared to propiverine.

Table 3: Pharmacokinetic Parameters of Propiverine and this compound (M-5) in Children (at steady state)

| Parameter | Propiverine | This compound (M-5) |

| Elimination Half-life (t½) | 12.2 ± 11.2 hours | 14.5 ± 9.94 hours |

Data from Siegmund et al. (2010).

Table 4: Effects on Bladder Contraction and Salivation in Mini Pigs

| Compound (0.4 mg/kg i.v.) | Decrease in Intravesical Pressure | Inhibition of Salivary Flow |

| Propiverine (P4) | 64% | 71% |

| This compound (P4NO) | 28% | 32% |

Data from Michel et al. (2008).

Signaling Pathways and Mechanisms of Action

Propiverine and its N-oxide metabolite exert their effects on the bladder through a dual mechanism: antagonism of muscarinic receptors and blockade of L-type calcium channels.

Caption: Dual mechanism of this compound in the detrusor muscle.

Experimental Protocols

A summary of the methodologies employed in key studies is provided below to facilitate replication and further investigation.

1. Radioligand Binding Assays for Muscarinic Receptors

-

Objective: To determine the binding affinities (Ki values) of propiverine and its metabolites for muscarinic receptors in various tissues.

-

Tissues: Human bladder and parotid gland homogenates; Chinese Hamster Ovary (CHO-K1) cell membranes expressing human muscarinic M1 to M5 receptor subtypes.

-

Radioligand: [N-methyl-3H]scopolamine ([3H]NMS).

-

Procedure:

-

Tissue homogenates or cell membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of the competing drug (propiverine, its metabolites, or other antimuscarinics).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

IC50 values (concentration of drug that inhibits 50% of specific binding) are calculated from concentration-response curves.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Radioligand Binding Assays for L-type Calcium Channels

-

Objective: To characterize the binding activities of propiverine and its N-oxide metabolites towards L-type calcium channel antagonist receptors.

-

Tissues: Rat bladder and cerebral cortex homogenates.

-

Radioligands: (+)-[3H]PN 200-110, [3H]diltiazem, and [3H]verapamil to label different sites on the L-type calcium channel.

-

Procedure: Similar to the muscarinic receptor binding assay, involving incubation of tissue homogenates with a specific radioligand and competing drugs, followed by filtration and quantification of radioactivity.

3. In Vivo Bladder Contraction and Salivation Studies in Mini Pigs

-

Objective: To evaluate the in vivo effects of propiverine and this compound on bladder contractility and a common anticholinergic side effect, hyposalivation.

-

Animal Model: Anesthetized male mini pigs.

-

Procedure:

-

Intravenous administration of propiverine-HCl (P4) or propiverine-N-oxide (P4NO).

-

Bladder contractions are induced by sacral anterior root stimulation, and intravesical pressure (Pves) is measured.

-

Salivary flow is induced by neurostimulation of the lingual nerve and measured.

-

The percentage decrease in Pves and inhibition of salivary flow are calculated after drug administration.

-

4. Pharmacokinetic Analysis

-

Objective: To determine the pharmacokinetic profiles of propiverine and its major metabolite, this compound.

-

Subjects: Children aged 5-10 years with symptoms of overactive bladder.

-

Procedure:

-

Oral administration of immediate-release propiverine.

-

Serial blood samples are collected at specified time points.

-

Serum concentrations of propiverine and this compound are quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters such as elimination half-life (t½), maximum concentration (Cmax), and area under the concentration-time curve (AUC) are calculated.

-

Experimental and logical Workflows

The following diagram illustrates a typical workflow for assessing the bladder selectivity of a compound like this compound.

Caption: Workflow for assessing bladder selectivity of antimuscarinic agents.

Distribution and Bladder Accumulation

A key aspect of the pharmacological profile of propiverine and its metabolites is their distribution to the target organ, the urinary bladder. Studies have shown that after oral administration, pharmacologically active compounds, including this compound, are present in the urinary bladder at higher concentrations than in the plasma. This targeted distribution is a significant contributor to the drug's efficacy at the site of action. After oral treatment with propiverine, the bladder has been observed to have the highest concentration of the M-2 metabolite (another N-oxide derivative), indicating a specific distribution of these metabolites to the bladder. This accumulation in the bladder tissue may contribute to the relatively selective and long-lasting occupation of bladder muscarinic receptors following oral ingestion of propiverine.

Conclusion

The available evidence strongly suggests that this compound plays a crucial role in the therapeutic effects of its parent compound, propiverine. Its bladder selectivity is not merely a function of its receptor binding profile but is also influenced by its favorable pharmacokinetic properties, particularly its accumulation in the bladder tissue. The dual mechanism of action, involving both muscarinic receptor antagonism and L-type calcium channel blockade, further contributes to its effectiveness in reducing detrusor muscle contractility. For drug development professionals, the study of this compound offers a compelling case for the importance of characterizing active metabolites and understanding their tissue distribution to optimize drug efficacy and minimize systemic side effects. Future research could further elucidate the specific transport mechanisms responsible for the bladder accumulation of this compound, potentially paving the way for the design of even more bladder-selective antimuscarinic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Efficacy and safety of propiverine in patients with overactive bladder and neurogenic detrusor overactivity - MedCrave online [medcraveonline.com]

- 3. Propiverine: a review of its use in the treatment of adults and children with overactive bladder associated with idiopathic or neurogenic detrusor overactivity, and in men with lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ics.org [ics.org]

- 5. Pharmacological effects of propiverine and its active metabolite, M-1, on isolated human urinary bladder smooth muscle, and on bladder contraction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantioselective Synthesis of Propiverine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine is a widely used anticholinergic and spasmolytic agent for the treatment of overactive bladder. Its primary metabolite, propiverine N-oxide, exists as a chiral compound. The development of enantiomerically pure forms of drug metabolites is of significant interest in pharmaceutical research to investigate their specific pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of potential methodologies for the enantioselective synthesis of this compound. As specific literature on the enantioselective synthesis of this compound is limited, this document outlines proposed strategies based on established and analogous chemical transformations. The two primary approaches discussed are the asymmetric N-oxidation of propiverine and the chiral resolution of racemic this compound.

Asymmetric N-Oxidation of Propiverine

A direct and atom-economical approach to obtaining enantiomerically enriched this compound is the asymmetric oxidation of the parent tertiary amine, propiverine. This strategy relies on the use of a chiral catalyst to control the stereochemical outcome of the N-oxidation reaction.

Proposed Catalytic Systems

Several catalytic systems have been developed for the enantioselective N-oxidation of tertiary amines. Based on the structure of propiverine, the following catalysts and oxidants are proposed:

-

Chiral Ketone Catalysts (e.g., Shi Catalyst): Fructose-derived chiral ketones, such as the Shi catalyst, are known to catalyze asymmetric epoxidations and can be adapted for N-oxidation in the presence of an oxidant like potassium peroxymonosulfate (Oxone®).

-

Chiral Metal Complexes: Transition metal complexes with chiral ligands, such as those based on titanium, vanadium, or manganese, can be effective for asymmetric oxidation reactions. For instance, a chiral titanium-salen complex in the presence of hydrogen peroxide could be a viable system.

-

Organocatalysts: Chiral organic molecules, such as peptides containing aspartic acid, have been shown to catalyze the enantioselective N-oxidation of pyridines and could potentially be adapted for piperidine derivatives like propiverine.[1]

Data Summary of Potential Asymmetric N-Oxidation Methods

| Catalyst System | Chiral Catalyst | Oxidant | Potential Solvent(s) | Potential Temperature (°C) | Expected Enantiomeric Excess (ee) |

| Chiral Ketone | Shi Catalyst | Oxone® | CH3CN/H2O, Buffer (pH ~8) | 0 - 25 | Moderate to High |

| Chiral Metal Complex | Ti(Oi-Pr)4 / Chiral Salen Ligand | H2O2 or Cumene Hydroperoxide | CH2Cl2, Toluene | -20 to 25 | Moderate to High |

| Organocatalyst | Aspartic Acid-containing Peptide | H2O2 | Various Organic Solvents | 0 - 25 | Moderate |

Proposed Experimental Protocol: Asymmetric N-Oxidation using a Shi-type Catalyst

-

Catalyst Preparation: Prepare a buffered solution of the chiral ketone catalyst (e.g., 10-30 mol%) in a mixture of acetonitrile and aqueous potassium carbonate.

-

Reaction Setup: In a round-bottom flask, dissolve propiverine (1.0 eq) in acetonitrile. Add the prepared catalyst solution.

-

Addition of Oxidant: Cool the reaction mixture to 0 °C. Slowly add a solution of Oxone® (2.0-3.0 eq) in water, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the excess oxidant with a reducing agent such as sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified this compound by chiral high-performance liquid chromatography (HPLC).

Visualization of Asymmetric N-Oxidation Workflow

Caption: Workflow for the asymmetric N-oxidation of propiverine.

Chiral Resolution of Racemic this compound

An alternative and often highly effective method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture.[2] This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography.

Diastereomeric Salt Formation

The basic nitrogen of the piperidine N-oxide in this compound allows for salt formation with chiral acids. The resulting diastereomeric salts will have different physical properties, such as solubility, which can be exploited for separation by fractional crystallization.

| Resolving Agent | Type | Potential Solvent(s) |

| (+)- or (-)-Tartaric Acid | Chiral Dicarboxylic Acid | Methanol, Ethanol, Acetone |

| (+)- or (-)-Dibenzoyltartaric Acid | Chiral Dicarboxylic Acid | Ethyl Acetate, Isopropanol |

| (+)- or (-)-Camphorsulfonic Acid | Chiral Sulfonic Acid | Acetonitrile, Ethanol |

| (R)- or (S)-Mandelic Acid | Chiral Carboxylic Acid | Water, Ethanol |

-

Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 eq) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the racemic this compound solution. Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with sodium bicarbonate) to liberate the enantiomerically enriched this compound.

-

Extraction and Purification: Extract the aqueous solution with an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and concentrate to yield the enantioenriched N-oxide.

-

Determination of Enantiomeric Excess: Analyze the enantiomeric excess of the product using chiral HPLC. The mother liquor can be treated to recover the other enantiomer.

Chiral Chromatography

Direct separation of enantiomers can be achieved using chiral chromatography, most commonly chiral HPLC. This method relies on a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Additives such as diethylamine or trifluoroacetic acid may be required to improve peak shape and resolution.

-

Detection: UV detection is suitable for this compound due to the presence of aromatic rings.

Visualization of Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of this compound.

Conclusion

While direct literature on the enantioselective synthesis of this compound is scarce, established methodologies in asymmetric synthesis and chiral resolution provide a solid foundation for developing a successful synthetic strategy. Asymmetric N-oxidation offers a more direct route, while chiral resolution via diastereomeric salt formation is a classical and often highly effective method. The choice of method will depend on factors such as the desired scale of synthesis, cost of reagents, and the required level of enantiopurity. The experimental protocols and data presented in this guide are intended to serve as a starting point for researchers in the development of enantiomerically pure this compound for further pharmacological investigation.

References

Propiverine N-oxide: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiverine, an anticholinergic and antispasmodic agent, undergoes extensive first-pass metabolism following oral administration. A principal metabolic pathway is the oxidation of the tertiary nitrogen within the piperidinyl moiety, yielding Propiverine N-oxide. This N-oxide is not merely a byproduct; it is a major metabolite, accounting for a significant percentage of the administered dose recovered in urine and is considered to contribute to the overall pharmacological profile of the parent drug. This technical guide provides a detailed account of the discovery and initial isolation of this compound, alongside methodologies for its synthesis and characterization, aimed at supporting further research and development in this area.

Discovery of this compound as a Major Metabolite

The initial identification of this compound arose from metabolic studies in humans. Following the administration of Propiverine, analysis of metabolites revealed that the parent drug undergoes significant biotransformation. One of the primary reactions was identified as the oxidation of the tertiary nitrogen in the piperidine ring, resulting in the formation of this compound[1].

In a key study involving healthy volunteers, the metabolic fate of radiolabeled Propiverine was investigated after both intravenous and oral administration. Analysis of urine samples demonstrated that this compound is a major metabolite, constituting 20-25% of the total radioactivity recovered[1]. This finding established N-oxidation as a critical pathway in the metabolism of Propiverine. Further research has indicated that this metabolic process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs).

Physicochemical and Analytical Data

This compound is available commercially as a reference standard, typically as a mixture of cis and trans-isomers or as the hydrochloride salt. The following tables summarize its key physicochemical properties and available analytical data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-(2,2-diphenyl-2-propoxyacetoxy)-1-methylpiperidine 1-oxide | [2] |

| Molecular Formula | C₂₃H₂₉NO₄ | [3] |

| Molecular Weight | 383.48 g/mol | [3] |

| CAS Number (Base) | 111071-96-6 | |

| CAS Number (HCl Salt) | 1329509-71-8 | |

| Appearance | Off-white solid | |

| Solubility | Methanol, DMSO |

Table 2: Analytical Characterization Data

| Analytical Technique | Data Summary |

| HPLC Purity | ≥95% |

| ¹H NMR | Data available with commercial standards |

| Mass Spectrometry | Data available with commercial standards |

| Infrared Spectroscopy | Data available with commercial standards |

| Thermogravimetric Analysis (TGA) | Data available with commercial standards |

Note: Detailed spectral data (¹H NMR, Mass Spectrometry, IR) are typically provided in the Certificate of Analysis from commercial suppliers upon purchase of the reference standard.

Experimental Protocols

Initial Isolation and Identification from Urine

The foundational method for the isolation and identification of this compound as a metabolite is based on the analysis of urine from subjects administered with Propiverine.

Objective: To isolate and identify this compound from human urine.

Methodology:

-

Sample Collection: Collect urine fractions (e.g., 0-1, 1-4, 4-8, 8-24 hours) from subjects administered a single dose of [¹⁴C]-labeled Propiverine.

-

Extraction:

-

Adjust the pH of the urine samples to various levels for fractional extraction.

-

Perform sequential liquid-liquid extractions using chloroform and ethyl acetate.

-

-

Chromatographic Separation:

-

Concentrate the organic extracts.

-

Apply the concentrated extracts to Thin-Layer Chromatography (TLC) plates.

-

Develop the TLC plates using various solvent systems to achieve separation of metabolites.

-

-

Identification:

-

Perform radiochromatography scanning of the TLC plates to locate radioactive spots corresponding to metabolites.

-

Compare the RF values of the metabolite spots with that of a synthesized this compound reference standard.

-

-

Confirmation of Identity:

-

Elute the metabolite spot corresponding to this compound from the TLC plate.

-

Perform a chemical reduction of the eluted compound.

-

Analyze the reduction product by TLC and confirm its co-migration with an authentic standard of Propiverine.

-

Synthesis of this compound Reference Standard

A general and plausible method for the synthesis of this compound involves the direct N-oxidation of Propiverine. The following protocol is adapted from established procedures for the N-oxidation of tertiary amines.

Objective: To synthesize this compound from Propiverine.

Materials:

-

Propiverine hydrochloride

-

A suitable base (e.g., sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane)

-

An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

-

Deionized water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Free-Basing of Propiverine:

-

Dissolve Propiverine hydrochloride in water.

-

Add a saturated solution of sodium bicarbonate to basify the solution to a pH > 9.

-

Extract the free-base Propiverine into dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

-

N-Oxidation:

-

Dissolve the Propiverine free base in dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the stirred Propiverine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion of the reaction, wash the mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Visualizations

Metabolic Pathway of Propiverine to this compound

References

Propiverine N-oxide: An In-depth Technical Guide to its Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine, an anticholinergic and musculotropic agent, is widely used for the treatment of urinary incontinence and overactive bladder syndrome. Following administration, it undergoes extensive first-pass metabolism, with Propiverine N-oxide being one of its major metabolites. Understanding the stability and degradation profile of this active metabolite is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, its associated byproducts, and the methodologies for their analysis.

Due to a lack of direct forced degradation studies on this compound in publicly available literature, this guide extrapolates potential degradation pathways based on the known degradation of the parent compound, Propiverine, and the general chemical behavior of pharmaceutical N-oxides under stress conditions.

Predicted Degradation Pathways of this compound

The degradation of this compound is anticipated to proceed through several key pathways, primarily involving hydrolysis of the ester and ether linkages, and potential reduction of the N-oxide group.

Hydrolytic Degradation

Based on studies of Propiverine, the primary degradation route under hydrolytic conditions (acidic, basic, and neutral) is the cleavage of its ether and ester bonds. It has been reported that the ether linkage is more labile and hydrolyzes before the ester group.

A similar hydrolytic cascade is expected for this compound. The initial step would be the hydrolysis of the propoxy ether bond, followed by the cleavage of the ester bond.

Hypothesized Hydrolytic Degradation Pathway:

-

Ether Hydrolysis: The propoxy group is cleaved, leading to the formation of an intermediate, 1-methyl-4-piperidyl N-oxide benzilate.

-

Ester Hydrolysis: Subsequent cleavage of the ester linkage would yield benzilic acid and 1-methyl-4-hydroxypiperidine N-oxide.

-

Further Degradation: Benzilic acid can further degrade to form benzophenone.

Oxidative Degradation

While this compound is already an oxidized form of Propiverine, further oxidative stress may lead to the degradation of the aromatic rings or the aliphatic side chain. However, N-oxides themselves are generally resistant to further oxidation at the nitrogen atom.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. Potential pathways could involve radical-mediated reactions leading to the cleavage of the ester or ether bonds, or modifications to the diphenylmethyl moiety.

Thermal Degradation

Elevated temperatures can accelerate hydrolytic and oxidative degradation processes. The stability of the N-oxide bond at high temperatures should also be considered, with potential for rearrangement or reduction reactions.

Potential Reduction of the N-oxide

A significant degradation pathway for N-oxides under certain conditions (e.g., presence of reducing agents or specific catalysts) is the reduction back to the parent tertiary amine. In this case, this compound would be reduced to Propiverine. This pathway should be considered, especially under reductive stress conditions.

Potential Degradation Byproducts

Based on the hypothesized degradation pathways, a number of potential byproducts of this compound could be formed. The structures and key identifying information for these compounds are summarized in the table below.

| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Formation Pathway |

| Propiverine | C₂₃H₂₉NO₃ | 367.49 | Reduction of N-oxide |

| 1-methyl-4-piperidyl N-oxide benzilate | C₂₀H₂₃NO₄ | 341.40 | Ether Hydrolysis |

| Benzilic Acid | C₁₄H₁₂O₃ | 228.24 | Ester Hydrolysis |

| 1-methyl-4-hydroxypiperidine N-oxide | C₆H₁₃NO₂ | 131.17 | Ester Hydrolysis |

| Benzophenone | C₁₃H₁₀O | 182.22 | Degradation of Benzilic Acid |

| Propanol | C₃H₈O | 60.10 | Ether Hydrolysis |

Experimental Protocols for Forced Degradation Studies

While specific protocols for this compound are not available, the following general methodologies, adapted from ICH guidelines and common practices in the pharmaceutical industry, can be applied to investigate its stability.

General Sample Preparation

A stock solution of this compound of known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent system, such as a mixture of acetonitrile and water.

Hydrolysis

-

Acidic Hydrolysis: The stock solution is treated with 0.1 M to 1 M hydrochloric acid and heated at a controlled temperature (e.g., 60-80 °C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

-

Basic Hydrolysis: The stock solution is treated with 0.1 M to 1 M sodium hydroxide and maintained at a controlled temperature (e.g., 40-60 °C). Samples are taken at intervals, neutralized, and analyzed.

-

Neutral Hydrolysis: The stock solution is mixed with purified water and heated at a controlled temperature (e.g., 80 °C). Samples are collected at different time points for analysis.

Oxidation

The stock solution is treated with a solution of hydrogen peroxide (e.g., 3-30%) and kept at room temperature or slightly elevated temperature. Samples are analyzed at various time points.

Photostability

The stock solution, as well as the solid drug substance, is exposed to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Samples protected from light serve as controls.

Thermal Stress

The solid drug substance and its solution are subjected to elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity for a specified duration.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify this compound from its potential degradation products.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm) or MS for identification.

-

Visualization of Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound.

Caption: Hypothesized degradation pathways of this compound.

Caption: Experimental workflow for forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the potential degradation pathways and byproducts of this compound. While direct experimental data is currently limited, the information presented, based on the degradation of the parent drug and general principles of N-oxide chemistry, serves as a valuable resource for researchers and professionals in drug development. The outlined experimental protocols offer a systematic approach to conducting forced degradation studies, which are essential for developing robust, stability-indicating analytical methods and ensuring the quality and safety of pharmaceutical products containing Propiverine and its metabolites. Further research is warranted to definitively elucidate the degradation profile of this compound under various stress conditions.

Structural Elucidation of Propiverine N-oxide Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of propiverine N-oxide metabolites. Propiverine, an anticholinergic and antispasmodic agent, is widely used for the treatment of overactive bladder. Its metabolism, particularly the formation of N-oxide metabolites, plays a crucial role in its efficacy and pharmacokinetic profile. This document details the metabolic pathways, analytical methodologies for identification and quantification, and the pharmacological relevance of these metabolites.

Propiverine Metabolism and N-Oxide Formation

Propiverine undergoes extensive first-pass metabolism primarily in the liver. The main metabolic pathway involves the oxidation of the tertiary nitrogen in the piperidinyl moiety, leading to the formation of N-oxides.[1] This reaction is predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs).[2]

Several N-oxide metabolites of propiverine have been identified, with the most significant being:

-

This compound (M-1 or P-4(N→O)) : 1-methyl-4-piperidyl diphenylpropoxyacetate N-oxide.[2]

-

DPr-P-4(N→O) (M-2) : 1-methyl-4-piperidyl benzilate N-oxide.[2]

-

M-5 : A major N-oxide metabolite found in plasma and urine.[3]

These metabolites are not mere inactive byproducts; they exhibit pharmacological activity and contribute to the overall therapeutic effect and side-effect profile of propiverine.

Quantitative Analysis of Propiverine and its N-oxide Metabolites

The quantification of propiverine and its N-oxide metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for this purpose due to its high sensitivity and selectivity.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for propiverine and its major N-oxide metabolite, M-5, in humans.

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Propiverine | 155 (96–240) | - | - | 4.1 |

| This compound (M-5) | 645 (385–955) | - | - | - |

Data presented as median (range) or mean. Cmax and data for M-5 were reported after 5 days of multiple dosing. Propiverine's half-life was determined after a single dose.

Urinary Excretion Profile

The urinary excretion of propiverine and its metabolites provides insight into the extent of metabolism and routes of elimination. Following oral administration of radiolabeled propiverine, a significant portion of the dose is recovered in the urine as metabolites.

| Compound | Percentage of Administered Dose Excreted in Urine (24h) |

| Propiverine | 2–3% |

| This compound (M-5) | 20% |

| M-6 | 5% |

| M-14 | 1% |

| Total N-oxides | 40-50% of radioactivity |

Data compiled from studies using radiolabeled propiverine.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Human Plasma

A simple and rapid protein precipitation method is commonly employed for the extraction of propiverine and its N-oxide metabolites from human plasma.

Materials:

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Internal standard (IS) solution (e.g., oxybutynin or a stable isotope-labeled analog)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add a specified amount of the internal standard solution.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

An alternative liquid-liquid extraction (LLE) method has also been validated:

Protocol for LLE:

-

To 0.2 mL of plasma, add the internal standard.

-

Alkalinize the sample to approximately pH 9.

-

Add 1 mL of dichloromethane and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C8 or C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solution (e.g., 0.1% formic acid or 1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common isocratic condition is 0.1% formic acid in water/acetonitrile (25:75, v/v).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 40°C).

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Propiverine: m/z 368 → 183

-

This compound: m/z 384 → 183

-

Internal Standard (Oxybutynin): m/z 358 → 142

-

-

Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Structural Elucidation Workflow

The definitive identification of novel metabolites requires their structural elucidation, a process that combines chromatographic separation with spectroscopic techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Role of High-Resolution Mass Spectrometry (HRMS)

HRMS provides accurate mass measurements, which are used to determine the elemental composition of the parent ion and its fragments. This information is critical for proposing a putative chemical structure for the metabolite. The mass shift from the parent drug can indicate the type of metabolic transformation (e.g., an increase of 16 Da suggests an oxidation, such as N-oxidation).

Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure determination. After a metabolite is isolated and purified in sufficient quantity, various NMR experiments are performed:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): Establishes connectivity between atoms within the molecule.

For N-oxide formation, characteristic chemical shift changes are observed for the protons and carbons adjacent to the nitrogen atom, confirming the site of oxidation.

Pharmacological Significance and Signaling Pathways

Propiverine and its metabolites exert their therapeutic effects by acting as antagonists at muscarinic acetylcholine receptors in the detrusor smooth muscle of the bladder, leading to muscle relaxation and a reduction in urinary urgency and frequency. Propiverine and some of its metabolites, including the N-oxides, also exhibit calcium channel blocking activity.

The primary signaling pathway for muscarinic receptor-mediated detrusor contraction involves M3 receptors coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to muscle contraction. A secondary pathway involves M2 receptors coupled to Gi proteins, which can inhibit adenylyl cyclase and contribute to contraction.

Conclusion

The structural elucidation of this compound metabolites is a critical component of understanding the drug's overall disposition and pharmacological activity. The formation of active N-oxide metabolites contributes significantly to the therapeutic effects observed in patients with overactive bladder. The analytical methods and workflows described in this guide provide a framework for the accurate identification and quantification of these important metabolites, supporting further research and development in this area.

References

Propiverine N-oxide as a Biomarker for Propiverine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine is an anticholinergic and antispasmodic agent widely used for the treatment of overactive bladder (OAB). Its therapeutic effects are attributed to its antagonism of muscarinic receptors and inhibition of calcium influx in bladder smooth muscle cells.[1][2] Propiverine undergoes extensive first-pass metabolism, with propiverine N-oxide (M-5 or P4NO) being one of its major and pharmacologically active metabolites.[3][4][5] This technical guide provides a comprehensive overview of this compound's role as a biomarker for propiverine metabolism, detailing quantitative data, experimental protocols, and metabolic pathways.

Propiverine Metabolism and the Role of this compound

Propiverine is metabolized in the liver and intestines primarily through oxidation. The main metabolic pathway involves the N-oxidation of the piperidyl nitrogen, a reaction mediated by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenases (FMOs). This process leads to the formation of this compound, a significant metabolite that circulates in the plasma at concentrations often exceeding that of the parent drug.

This compound is not an inactive byproduct; it exhibits pharmacological activity, contributing to the overall therapeutic effect of propiverine. It acts as a muscarinic receptor antagonist, although its binding affinity and potency may differ from the parent compound. The significant systemic exposure to this compound makes it a crucial analyte for pharmacokinetic and pharmacodynamic studies and a valuable biomarker for assessing propiverine metabolism and patient exposure.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics and urinary excretion of propiverine and its N-oxide metabolite in humans.

Table 1: Pharmacokinetic Parameters of Propiverine and this compound in Healthy Adults

| Parameter | Propiverine | This compound (M-5) | Reference |

| Mean Elimination Half-life (t½) | 12.2 ± 11.2 hours | 14.5 ± 9.94 hours | |

| Maximum Serum Concentration (Cmax) after 5 days of multiple dosing (15 mg propiverine) | 155 ng/mL (median; range: 96-240) | 645 ng/mL (median; range: 385-955) | |

| Absolute Bioavailability (15 mg IR) | 40.5% | Not reported |

Table 2: Urinary Excretion of Propiverine and its Metabolites (as a percentage of the original dose 24 hours after oral administration)

| Compound | Percentage of Dose in Urine | Reference |

| Propiverine | 2-3% | |

| This compound (M-5) | 20% | |

| Metabolite M-6 | 5% | |

| Metabolite M-14 | 1% | |

| Total Radioactivity Recovered in Urine (within 12 days of a 30 mg dose) | ~60% |

Experimental Protocols

Quantification of Propiverine and this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous determination of propiverine and this compound in human plasma.

a. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., oxybutynin or a stable isotope-labeled analog of propiverine).

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

b. Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Gradient: A suitable gradient to ensure separation of the analytes from endogenous plasma components. A typical run time is 2-5 minutes.

-

Column Temperature: 40°C.

c. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Propiverine: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for each analyte and the internal standard.

d. Validation

The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability. The lower limit of quantification is typically in the range of 1-2 ng/mL for both propiverine and this compound.

In Vitro Metabolism of Propiverine using Human Liver Microsomes

This protocol outlines a general procedure to study the formation of this compound from propiverine in vitro.

a. Materials

-

Human liver microsomes (pooled from multiple donors).

-

Propiverine solution (in a suitable solvent like methanol or DMSO at a low final concentration).

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Incubator capable of maintaining 37°C.

-

Quenching solution (e.g., cold acetonitrile).

b. Incubation Procedure

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.5-1.0 mg/mL protein concentration) and phosphate buffer in a microcentrifuge tube.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the propiverine solution. The final substrate concentration should be chosen based on the experimental objectives (e.g., 1-10 µM).

-

Start the enzymatic reaction by adding the NADPH regenerating system or NADPH.

-

Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of propiverine and this compound using a validated LC-MS/MS method as described above.

Visualizations

Metabolic Pathway of Propiverine

Caption: Metabolic conversion of propiverine to its major N-oxide metabolite.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of propiverine and its N-oxide.

Signaling Pathway of Propiverine and this compound in Detrusor Muscle

Caption: Dual mechanism of action of propiverine in detrusor muscle cells.

Conclusion

This compound is a major and pharmacologically active metabolite of propiverine, playing a significant role in its therapeutic effect. Its high circulating concentrations make it an essential biomarker for understanding the metabolism and disposition of propiverine. The analytical methods and experimental protocols described in this guide provide a framework for the accurate quantification of propiverine and its N-oxide, facilitating further research into their pharmacokinetic-pharmacodynamic relationships and the optimization of OAB therapy. The provided visualizations offer a clear representation of the metabolic pathways and mechanisms of action, serving as valuable tools for researchers in the field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Propiverine: a review of its use in the treatment of adults and children with overactive bladder associated with idiopathic or neurogenic detrusor overactivity, and in men with lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propiverine and metabolites: differences in binding to muscarinic receptors and in functional models of detrusor contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Propiverine N-oxide Analytical Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiverine, an anticholinergic and spasmolytic agent, is widely used for the treatment of urinary incontinence and overactive bladder syndrome. Its major metabolite, Propiverine N-oxide, is a crucial compound for pharmacokinetic, pharmacodynamic, and impurity profiling studies during drug development and post-market surveillance. The availability of a well-characterized analytical standard of this compound is therefore essential for accurate quantification and identification in biological matrices and pharmaceutical formulations.

This document provides detailed application notes and protocols for the laboratory-scale preparation of this compound analytical standard. The described procedures cover the chemical synthesis of this compound from Propiverine hydrochloride, followed by its purification and comprehensive analytical characterization.

Data Presentation

The following table summarizes the key analytical data for the prepared this compound analytical standard.

| Parameter | Method | Result |

| Identity | ||

| Chemical Name | IUPAC | 1-methyl-4-piperidyl 2,2-diphenyl-2-propoxyacetate 1-oxide |